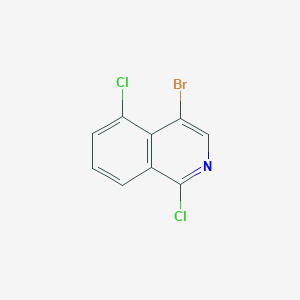

4-Bromo-1,5-dichloroisoquinoline

Description

Significance of Isoquinoline (B145761) Frameworks in Advanced Organic Synthesis Research

The isoquinoline framework, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netwikipedia.org Its derivatives are integral to a vast number of natural alkaloids, such as papaverine (B1678415) and berberine, and form the core of numerous synthetic pharmaceuticals with a wide range of biological activities. pharmaguideline.com These activities include roles as antihypertensives, anesthetics, and anticancer agents. pharmaguideline.comossila.com

In the realm of advanced organic synthesis, the isoquinoline nucleus is a frequent target due to its structural significance. researchgate.net Chemists continuously develop novel and efficient methods for its construction, moving beyond traditional name reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. pharmaguideline.comnumberanalytics.com Modern techniques often employ transition-metal catalysis to forge the heterocyclic ring system under milder conditions. organic-chemistry.org Beyond pharmaceuticals, isoquinoline derivatives are also explored for applications in materials science, such as in the development of dyes for organic light-emitting diodes (OLEDs) and solar cells. ossila.com

The Role of Halogenation in Modifying Isoquinoline Reactivity and Synthetic Utility

The introduction of halogen atoms—such as chlorine and bromine—onto the isoquinoline core profoundly alters its chemical properties and synthetic potential. Halogenation serves several key purposes:

Modulating Electronic Properties: Halogens are electron-withdrawing groups that influence the electron density of the aromatic system, affecting the molecule's reactivity towards both electrophilic and nucleophilic reagents.

Providing a Handle for Cross-Coupling Reactions: The carbon-halogen bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.), enabling the rapid diversification of the isoquinoline scaffold. The reactivity of the C-X bond often depends on the halogen, with iodides being the most reactive, followed by bromides and then chlorides.

Directing Further Substitution: The position of a halogen can direct subsequent electrophilic substitution reactions to other specific positions on the ring system.

For a compound like 4-Bromo-1,5-dichloroisoquinoline , the presence of three halogen atoms at distinct positions (1, 4, and 5) creates a highly functionalized and versatile synthetic intermediate. The different reactivities of the C-Br versus C-Cl bonds could potentially allow for selective, stepwise functionalization, making it a valuable precursor for complex target molecules. For instance, the C-Br bond at the 4-position is generally more susceptible to palladium-catalyzed coupling than the C-Cl bonds, allowing for regioselective elaboration.

Plausible Synthetic Approaches and Known Properties of Related Compounds

While specific literature on the synthesis of this compound is scarce, its preparation can be logically inferred from established methods for creating similar polyhalogenated isoquinolines. A plausible route would involve the multi-step halogenation of isoquinoline or a pre-functionalized precursor. For example, one could envision the chlorination of a 4-bromoisoquinoline (B23445) derivative or the bromination of a dichloroisoquinoline.

A known method for synthesizing 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source like CuBr₂. researchgate.net To achieve the target molecule, a starting material containing chlorine atoms on the benzyl ring would be required.

Alternatively, the treatment of specific isoquinolinones with halogenating agents like phosphorus oxychloride or phosphorus tribromide is a common strategy to install chloro and bromo groups. google.comchemicalbook.com A potential synthesis for this compound could start from a 5-chloroisoquinolin-1-one, followed by sequential chlorination and bromination steps.

The properties of known, related compounds can provide insight into the expected characteristics of this compound.

Table 1: Physical and Chemical Properties of Related Halogenated Isoquinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Bromo-1-chloroisoquinoline (B1267708) | 66728-98-1 | C₉H₅BrClN | 242.50 | 97 |

| 4-Bromo-6-fluoroquinoline | 661463-17-8 | C₉H₅BrFN | 226.05 | 77 - 78 |

This table presents data for structurally related compounds to provide a comparative context. Data sourced from ossila.comchemicalbook.comorgsyn.org.

The data illustrates that halogenated isoquinolines are typically solids at room temperature. The multiple halogen substituents on this compound would lead to a significantly higher molecular weight compared to these examples.

Detailed Research Findings on Analogous Structures

Research on compounds like 4-bromo-1-chloroisoquinoline confirms their utility in metal-catalyzed cross-coupling reactions. chemicalbook.com The presence of both a bromine and a chlorine atom allows for selective reactions, typically involving the more reactive C-Br bond first. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of highly complex molecules in a controlled manner.

Studies on the synthesis of 4-bromoisoquinolone derivatives show that palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides is an effective method. google.com The reaction conditions, including the choice of solvent and additives like acetic acid, can influence the final product, yielding either the isoquinoline or the isoquinolone form. researchgate.net These findings suggest that a similar strategy, starting from a dichlorinated o-alkynyl benzyl azide, could be a viable route to this compound or its corresponding quinolone.

Table 2: Examples of Synthetic Reactions for Halogenated Isoquinolines

| Reaction Type | Precursor(s) | Reagents | Product | Reference |

|---|---|---|---|---|

| Bromination/Nitration | Isoquinoline | N-Bromosuccinimide, H₂SO₄, HNO₃ | 5-Bromo-8-nitroisoquinoline | orgsyn.org |

| Chlorination | 6-bromoquinolin-4(1H)-one | POCl₃, Toluene | 6-bromo-4-chloroquinoline (B1276899) | google.com |

This table highlights synthetic transformations used to produce halogenated quinoline (B57606) and isoquinoline structures, which are analogous to potential syntheses of the title compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

4-bromo-1,5-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)5-2-1-3-7(11)8(5)6/h1-4H |

InChI Key |

URJQMADRGPYGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN=C2Cl)Br |

Origin of Product |

United States |

Reactivity and Derivatization of 4 Bromo 1,5 Dichloroisoquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The reactivity of 4-bromo-1,5-dichloroisoquinoline in nucleophilic substitution reactions is governed by the position of the halogen atoms on the isoquinoline (B145761) core. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring significantly influences the susceptibility of the C1 and C4 positions to nucleophilic attack.

Selective Displacement of Bromine and Chlorine

In polyhalogenated isoquinolines, the halogen at the C1 position is generally the most susceptible to nucleophilic displacement. quora.comquimicaorganica.org This heightened reactivity is attributed to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism. quimicaorganica.org Consequently, in this compound, the chlorine atom at C1 is expected to be the most readily substituted by a wide range of nucleophiles.

The bromine atom at the C4 position is also activated towards nucleophilic substitution, albeit to a lesser extent than the C1-chloro group. quimicaorganica.org The chlorine atom at the C5 position, being on the benzenoid ring, is the least reactive towards nucleophiles under typical nucleophilic aromatic substitution conditions. This is because it lacks the same degree of activation from the heterocyclic nitrogen.

Therefore, selective displacement can be achieved by controlling the reaction conditions. Milder conditions would likely favor substitution at C1, while more forcing conditions might lead to di-substitution at both C1 and C4.

| Nucleophile | Expected Primary Reaction Site | Potential Product |

|---|---|---|

| RO⁻ (Alkoxides) | C1 | 4-Bromo-5-chloro-1-alkoxyisoquinoline |

| R₂NH (Amines) | C1 | N-Alkyl-4-bromo-5-chloroisoquinolin-1-amine |

| SH⁻ (Hydrosulfides) | C1 | 4-Bromo-5-chloroisoquinoline-1-thiol |

Impact of Halogen Position on Reactivity

The hierarchy of reactivity for nucleophilic substitution in this compound is a direct consequence of the electronic environment of each halogen-bearing carbon.

C1-Cl: This position is highly activated due to the adjacent nitrogen atom, which can effectively stabilize the anionic intermediate of the SNAr reaction. quora.comquimicaorganica.org

C4-Br: The C4 position is also part of the pyridine ring and is activated towards nucleophilic attack, but the stabilizing effect of the nitrogen is less pronounced compared to the C1 position. quimicaorganica.org

C5-Cl: Located on the carbocyclic (benzene) ring, this position is significantly less electron-deficient and therefore less prone to nucleophilic attack compared to positions within the pyridine ring. quimicaorganica.org

This predictable order of reactivity allows for a strategic approach to the synthesis of differentially substituted isoquinoline derivatives.

Organometallic Reactions

The halogen atoms on the this compound ring serve as excellent handles for a variety of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-heterocycles. nih.gov In the case of this compound, the differential reactivity of the carbon-halogen bonds is key to achieving selectivity. The generally accepted order of reactivity for halogens in these coupling reactions is I > Br > Cl. nih.govnih.gov

This trend implies that the C4-Br bond will be the most susceptible to oxidative addition to a palladium(0) catalyst, making it the primary site for Suzuki-Miyaura and Stille couplings. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This selectivity allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position while leaving the two chlorine atoms intact for potential subsequent transformations.

| Reaction Type | Coupling Partner | Expected Primary Reaction Site | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C4 | 4-Aryl-1,5-dichloroisoquinolines |

| Stille | R-Sn(Alkyl)₃ | C4 | 1,5-Dichloro-4-substituted-isoquinolines |

Grignard Reagent Interactions and Alkylation Strategies

The interaction of Grignard reagents with this compound is not expected to result in a direct nucleophilic attack on the aromatic ring under standard conditions. quora.com Grignard reagents, being strong bases, would likely be consumed by any trace amounts of acidic protons or could potentially interact with the nitrogen atom. leah4sci.comyoutube.commasterorganicchemistry.com

For the introduction of alkyl groups, alternative strategies are generally more effective. One such approach involves metal-halogen exchange, for example, using an organolithium reagent at low temperatures, to generate a lithiated isoquinoline species. This intermediate can then be trapped with an alkyl halide to afford the C4-alkylated product. This method circumvents the issues associated with the basicity of Grignard reagents. nih.gov

Electrophilic Aromatic Substitution on Activated Sites

Electrophilic aromatic substitution on the isoquinoline ring system is generally disfavored on the pyridine ring due to its electron-deficient nature. Instead, electrophilic attack occurs on the more electron-rich benzenoid ring, with a preference for the C5 and C8 positions. quimicaorganica.orgrsc.orgyoutube.com This regioselectivity is dictated by the stability of the resulting Wheland intermediate, which is better able to delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgimperial.ac.uk

In the case of this compound, the presence of three deactivating halogen substituents would further decrease the reactivity of the entire molecule towards electrophiles. However, if an electrophilic substitution were to occur under forcing conditions, it would be expected to take place at the C8 position, as the C5 position is already substituted with a chlorine atom. The directing effects of the existing halogens would also need to be considered.

Directed C-H Functionalization Strategies

The presence of halogen atoms at positions 1, 4, and 5 significantly influences the electron density and reactivity of the isoquinoline core, presenting both challenges and opportunities for directed C-H functionalization.

Meta-C-H Halogenation

Currently, there is no specific literature detailing the directed meta-C-H halogenation of this compound. In general, C-H functionalization of isoquinolines is often directed by the nitrogen atom, favoring reactions at the C-1 or C-8 positions, or through the use of directing groups to achieve regioselectivity at other positions. The existing chloro and bromo substituents on the ring are deactivating and will influence the regioselectivity of any potential electrophilic aromatic substitution, including further halogenation. Predicting the outcome of such a reaction would require dedicated experimental investigation.

C-4 Alkylation and Related Transformations

The C-4 position of this compound is already substituted with a bromine atom. Therefore, direct C-4 alkylation via C-H activation is not feasible. Instead, transformations at this position would likely involve cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, where the C-4 bromine atom is displaced by an alkyl or other carbon-based group. However, no published studies specifically report on such transformations for this compound.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound ring system are also not documented in the scientific literature. Generally, the isoquinoline nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions.

Reduction of the isoquinoline core can lead to dihydro- or tetrahydroisoquinolines. Catalytic hydrogenation is a common method for such reductions. The presence of multiple halogen atoms on the this compound ring could potentially lead to dehalogenation under certain reductive conditions, complicating the reaction outcome. Specific reduction pathways and the stability of the halogen substituents under various reducing conditions would need to be experimentally determined.

Structural Elucidation and Characterization Techniques in Advanced Isoquinoline Research

X-ray Crystallography for Molecular Structure Confirmation

There is no publicly available X-ray crystallographic data for 4-Bromo-1,5-dichloroisoquinoline. Therefore, a discussion of its single-crystal X-ray diffraction analysis, including details on its crystal system, space group, unit cell dimensions, and key bond lengths and angles, cannot be provided.

Advanced Spectroscopic Methods in Halogenated Isoquinoline (B145761) Analysis

Specific experimental spectroscopic data for this compound are not available in the reviewed literature. A detailed analysis of its 1H and 13C NMR spectra, mass spectrometry fragmentation pattern, and infrared vibrational modes cannot be compiled without access to primary research data.

Computational and Theoretical Chemistry Studies on Halogenated Isoquinolines

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of halogenated heterocycles. These calculations can predict a range of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. Such parameters are crucial for predicting the reactivity and stability of a molecule.

For halogenated quinolines and isoquinolines, studies have shown that the type and position of the halogen atom significantly modulate the electronic properties of the aromatic system. nih.govmdpi.com The introduction of electronegative halogen atoms like chlorine and bromine typically leads to a lowering of the HOMO and LUMO energy levels. This can affect the molecule's susceptibility to nucleophilic or electrophilic attack. The calculated distribution of partial charges across the molecule can pinpoint sites that are electron-deficient or electron-rich, thereby predicting the most probable locations for chemical reactions.

For instance, in a molecule like 4-Bromo-1,5-dichloroisoquinoline, the carbon atoms attached to the halogen atoms are expected to be electrophilic due to the inductive effect of the halogens. The nitrogen atom, with its lone pair of electrons, generally represents a nucleophilic center. The precise electronic landscape, however, is a result of the interplay between inductive and resonance effects, which can be accurately mapped by quantum chemical calculations.

Table 1: Illustrative Calculated Electronic Properties for a Generic Halogenated Isoquinoline (B145761)

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would require specific DFT calculations for this compound.

Molecular Modeling and Mechanistic Insights

Molecular modeling encompasses a range of computational techniques, including molecular dynamics (MD) simulations and docking studies, that provide insights into the dynamic behavior of molecules and their interactions with other systems, such as proteins. nih.gov These methods are particularly valuable for understanding the potential biological activity of compounds.

In the context of halogenated isoquinolines, molecular modeling can be used to explore how these molecules might bind to a specific protein target. The size, shape, and electronic properties of the molecule, all influenced by the halogen substituents, are critical for achieving a favorable binding interaction. For example, halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized as important in drug-receptor binding. The bromine and chlorine atoms in this compound could potentially form such bonds, contributing to the stability of a protein-ligand complex.

Molecular dynamics simulations can further elucidate the conformational flexibility of halogenated isoquinolines and the stability of their interactions over time. nih.gov By simulating the movement of atoms, these studies can reveal how the molecule adapts its shape to fit into a binding pocket and the key intermolecular forces that govern the interaction. While specific mechanistic studies on this compound are lacking, research on similar halogenated compounds highlights the importance of computational approaches in rationalizing their biological activities and guiding the design of new derivatives with improved properties. nih.gov

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific databases and chemical literature, it has been determined that there is a significant lack of specific research data and detailed synthetic applications for the chemical compound This compound .

While the isoquinoline scaffold and its various halogenated derivatives are a cornerstone in medicinal chemistry and organic synthesis, information detailing the specific roles of this compound as a precursor, a scaffold for functionalized systems, or in the design of advanced molecular architectures is not available in the reviewed literature. nih.govrsc.orgijpsjournal.com

The search did identify numerous related compounds, such as other brominated and chlorinated isoquinoline isomers, and general methodologies for the synthesis and functionalization of the broader isoquinoline class. mdpi.comrsc.orgbldpharm.combldpharm.com These studies underscore the importance of the isoquinoline framework in developing complex heterocyclic systems and bioactive molecules. nih.govwikipedia.org However, the unique reactivity and utility of a specific isomer like this compound cannot be accurately extrapolated from its constitutional isomers. The precise positioning of the bromo and chloro substituents dictates the compound's electronic properties and steric environment, which in turn governs its behavior in chemical reactions.

Without specific studies on this compound, any attempt to detail its synthetic utility in the manner requested would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is not possible in the absence of published experimental results for this particular compound.

Therefore, the article focusing solely on the "Synthetic Utility of this compound as a Chemical Building Block" and its specified subsections cannot be generated at this time due to the absence of foundational research data in the public domain.

Future Research Directions in 4 Bromo 1,5 Dichloroisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic approaches to halogenated isoquinolines often rely on traditional methods that may involve harsh conditions, multi-step sequences, and the generation of significant waste. organic-chemistry.org Future research will undoubtedly prioritize the development of more sustainable and atom-economical methods for the synthesis of 4-Bromo-1,5-dichloroisoquinoline and its derivatives.

A significant area of focus will be the application of transition-metal-catalyzed C-H activation and annulation reactions. mdpi.comnih.gov These methods offer a powerful strategy for constructing the isoquinoline (B145761) core from simpler, readily available starting materials in a more efficient manner. mdpi.com For instance, rhodium(III)-catalyzed annulation of benzamides with alkynes has emerged as a robust tool for building functionalized isoquinolones, which can be subsequently converted to the corresponding isoquinolines. mdpi.com Adapting such methodologies to incorporate the specific substitution pattern of this compound would represent a significant advancement.

Furthermore, the principles of green chemistry are expected to play a central role in shaping future synthetic strategies. numberanalytics.com This includes the use of environmentally benign solvents, the development of catalytic systems that can be recycled, and the design of processes that minimize energy consumption. Microwave-assisted synthesis, for example, has been shown to accelerate the synthesis of substituted isoquinolines and could be explored for the preparation of the target compound. nih.gov

Future research in this area could focus on:

Direct C-H Halogenation: Investigating selective and direct C-H bromination and chlorination of pre-formed isoquinoline precursors to introduce the desired halogen atoms in a single step, thus improving atom economy.

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, that can efficiently mediate the formation of the this compound scaffold under mild conditions. researchgate.net

One-Pot Procedures: Developing tandem or domino reaction sequences where multiple bond-forming events occur in a single reaction vessel, streamlining the synthesis and reducing purification steps. nih.gov

Exploration of Underexplored Reactivity Profiles

The unique electronic properties conferred by the three halogen substituents on this compound suggest a rich and largely unexplored reactivity profile. The bromine atom at the C4 position and the chlorine atoms at the C1 and C5 positions offer distinct handles for selective functionalization through various cross-coupling reactions.

Future research will likely delve into the differential reactivity of these C-X bonds. The C-Br bond is typically more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.govresearchgate.net This selectivity could be exploited to introduce a wide array of substituents at the C4 position while leaving the C1 and C5 chloro-substituents intact for subsequent transformations.

Moreover, the electron-deficient nature of the pyridine (B92270) ring, exacerbated by the electron-withdrawing halogen atoms, makes the isoquinoline core susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides another avenue for introducing functional groups, particularly at positions activated by the nitrogen atom and the halogens.

Key research questions to be addressed include:

Selective Cross-Coupling: Can reaction conditions be fine-tuned to achieve selective cross-coupling at the C1 or C5 positions in the presence of the more reactive C4-Br bond? This would open up avenues for creating highly diverse and complex isoquinoline derivatives.

Regioselectivity of SNAr: A systematic study of the regioselectivity of SNAr reactions with various nucleophiles would provide a valuable toolkit for the predictable functionalization of the isoquinoline core.

Metal-Halogen Exchange: Investigating the propensity of the different C-X bonds to undergo metal-halogen exchange reactions would provide access to organometallic isoquinoline intermediates that can be trapped with various electrophiles.

Integration into Emerging Synthetic Paradigms

To accelerate the discovery and development of new molecules based on the this compound scaffold, its integration into modern, high-throughput synthetic platforms is essential.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to readily scale up reactions. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could be particularly beneficial for managing the often-exothermic nature of halogenation and cross-coupling reactions. Furthermore, flow setups can facilitate multi-step sequences without the need for intermediate purification, significantly streamlining the synthesis of complex derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.orgrsc.org This paradigm could be applied to the functionalization of this compound in several ways. For instance, photocatalytic methods could enable novel C-H functionalization reactions on the isoquinoline core or facilitate radical-based transformations that are complementary to traditional ionic pathways. The use of halogenated dyes as both a halogen source and a photocatalyst in the halogenation of quinolones provides a precedent for such innovative approaches. rsc.org

Automated Synthesis: The development of automated synthesis platforms allows for the rapid generation of large libraries of compounds for screening purposes. By developing robust and reliable reactions for the functionalization of this compound, this scaffold can be incorporated into automated workflows. This would enable the systematic exploration of the chemical space around this core and accelerate the identification of molecules with desired biological or material properties.

The convergence of these emerging paradigms with the unique chemical properties of this compound will undoubtedly unlock new opportunities for innovation in synthetic chemistry and beyond.

Q & A

Basic: What are the key synthetic routes for preparing 4-bromo-1,5-dichloroisoquinoline, and how do halogen substitution patterns influence reaction efficiency?

Methodological Answer:

Synthesis typically involves halogenation of isoquinoline precursors. For example:

- Direct halogenation using reagents like N-bromosuccinimide (NBS) for bromination and POCl₃ for chlorination.

- Stepwise substitution : Introduce bromine at position 4 first (via electrophilic aromatic substitution), followed by chlorination at positions 1 and 4. Steric hindrance from bulky substituents may reduce yields at crowded positions .

- Key considerations :

- Use regioselective catalysts (e.g., Lewis acids) to direct halogen placement.

- Monitor reaction progress via HPLC or TLC, comparing retention times with standards (e.g., analogs like 4-bromo-1-chloroisoquinoline ).

- Optimize solvent polarity (e.g., DMF for polar intermediates, DCM for nonpolar steps).

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for halogenated isoquinoline derivatives like this compound?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

Replicate experiments : Synthesize the compound using multiple routes (e.g., direct halogenation vs. cross-coupling) and compare spectral data.

Advanced characterization :

- Use 2D NMR (COSY, HSQC) to confirm coupling between protons and adjacent halogens.

- Perform X-ray crystallography to resolve positional ambiguity in chlorine/bromine placement .

Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian or ORCA software).

Purity checks : Use elemental analysis (EA) or high-resolution mass spectrometry (HRMS) to rule out impurities .

Basic: What experimental precautions are critical for handling this compound due to its halogenated structure?

Methodological Answer:

- Stability : Store at 0–6°C under inert gas (argon/nitrogen) to prevent decomposition, as halogenated compounds are prone to hydrolysis .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Reactivity : Avoid strong oxidizers (e.g., peroxides) that may induce explosive side reactions.

- Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Advanced: How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations :

- Docking studies :

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- Chromatography :

- HPLC with UV detection (λ = 254 nm for aromatic systems).

- GC-MS for volatile derivatives (after silylation).

- Spectroscopy :

- Elemental analysis : Verify C/H/N/Br/Cl ratios (±0.4% tolerance) .

Advanced: How do steric and electronic effects of the 1,5-dichloro substitution influence the compound’s applicability in medicinal chemistry?

Methodological Answer:

- Steric effects : The 1,5-dichloro groups may hinder binding to flat enzymatic pockets (e.g., kinase inhibitors). Use molecular dynamics simulations to assess conformational flexibility.

- Electronic effects :

- Chlorine’s electron-withdrawing nature enhances electrophilicity at the 4-bromo position, favoring nucleophilic aromatic substitution.

- Compare with 7-bromo-1-chloroisoquinoline () to evaluate positional impacts on bioactivity.

- In vitro assays : Test cytotoxicity and target binding (e.g., fluorescence polarization assays) .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Optimization :

- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Use flow chemistry to improve heat dissipation in exothermic halogenation steps.

- Purification :

Advanced: How can researchers investigate the environmental fate of this compound using surface chemistry techniques?

Methodological Answer:

- Adsorption studies :

- Oxidative pathways :

Basic: How should researchers design a literature review to identify gaps in halogenated isoquinoline chemistry?

Methodological Answer:

- Search strategy :

- Use databases like SciFinder and Reaxys with keywords: “halogenated isoquinoline synthesis,” “cross-coupling,” “bioactivity.”

- Apply PICO framework to structure questions (e.g., Population: halogenated isoquinolines; Intervention: synthetic methods; Comparison: mono- vs. dihalogenated; Outcome: yield/reactivity) .

- Gap analysis :

Advanced: What methodological approaches can validate the mechanistic pathway of this compound in Pd-catalyzed couplings?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In situ monitoring :

- Use Raman spectroscopy to detect Pd intermediates (e.g., Pd⁰ vs. Pd²⁺ species).

- Analyze oxidative addition/transmetallation steps via ¹³C labeling .

- Computational modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.